2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Description
This compound (CAS: 2381423-92-1) is a stereospecific pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy group at the 4S position, and an acetic acid moiety at the 2S position . Its stereochemistry (2S,4S) is critical for molecular recognition in biological systems, making it relevant in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-[(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-9(17-4)5-8(13)6-10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFBEGTTYTDAT-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
Drug Design
The compound's unique structure allows it to serve as a scaffold for drug design. Researchers have utilized molecular docking studies to predict its interactions with target proteins involved in disease pathways.
Case Study: Molecular Docking Studies
Molecular docking simulations have shown that the compound can bind effectively to specific enzymes involved in cancer proliferation. This binding affinity indicates potential as an anticancer agent, warranting further exploration in preclinical studies .
Biological Assays
Various biological assays have been conducted to assess the compound’s efficacy in inhibiting enzyme activity or modulating biological pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that the compound can inhibit certain enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Heterocycle | Protecting Group | Substituents | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| 2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | 2381423-92-1 | Pyrrolidine | Boc | 4-Methoxy, acetic acid | (2S,4S) | Not provided |
| 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | 159898-10-9 | Piperidine | Boc | Acetic acid | (2S) | 243.15 |
| 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | Piperazine | Fmoc | Acetic acid | Not specified | Not provided |
| (2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 2239-67-0 | Pyrrolidine | None | Hydroxyl, aminoacetyl | (2S,4R) | 285.30 |
Key Observations:
Heterocycle Differences: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperidine (6-membered) and piperazine (6-membered with two nitrogen atoms) analogs. Piperidine’s larger ring may increase lipophilicity, affecting membrane permeability .
Protecting Groups :
- Boc (tert-butoxycarbonyl) in the target compound is acid-labile and less bulky than Fmoc (fluorenylmethyloxycarbonyl), which is base-labile and sterically demanding. This impacts synthetic strategies, particularly in peptide synthesis .
The aminoacetyl and hydroxyl substituents in CAS 2239-67-0 introduce additional hydrogen-bond donors, enhancing solubility and biological interactions .
Stereochemistry :
- The (2S,4S) configuration in the target compound contrasts with the (2S,4R) configuration in CAS 2239-67-0. Such stereochemical differences can drastically alter biological activity, as seen in enzyme inhibition studies where stereoisomers exhibit varying potencies .
Biological Activity
The compound 2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid is a chiral derivative of pyrrolidine with potential biological activities that merit investigation. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2S,4S)-4-Methoxy-1-[... |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 243.31 g/mol |
| InChI | InChI=1S/C12H21NO5/c1-12... |
| CAS Number | Not available |
This compound features a methoxy group and a pyrrolidine ring, which contribute to its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The chiral centers and functional groups facilitate selective binding, which modulates the activity of these targets. Research indicates that it may function as a ligand in receptor binding studies, making it a candidate for drug discovery aimed at various diseases.
Therapeutic Applications
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated inhibition of tumor cell proliferation by interfering with cell cycle regulation .
- Enzyme Inhibition : The compound's structural characteristics allow it to act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
- Antibacterial Properties : Some related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in infectious disease management .
Case Studies
Several studies have explored the biological activities of pyrrolidine derivatives similar to this compound:
- Study on Anticancer Agents : A study published in 2025 highlighted the synthesis of novel compounds based on pyrrolidine that exhibited potent dual inhibition of CDK2 and CDK9, leading to significant tumor growth suppression in xenograft models .
- Enzyme Binding Studies : Research has demonstrated the binding interactions of pyrrolidine derivatives with bovine serum albumin (BSA), suggesting their potential as drug carriers or therapeutic agents targeting specific enzymes .
- Antimicrobial Activity Assessment : Another study evaluated a series of piperidine derivatives for their antimicrobial properties, revealing that certain modifications enhanced their efficacy against various bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid?
The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by protection of the amine group. A key step is the introduction of the tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine ring, as seen in structurally similar compounds like (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid . Decarboxylation-alkylation reactions, using nucleophiles such as 1-phenyl-1-trimethylsiloxyethylene, are employed to functionalize the acetic acid side chain . Purification via rotary chromatography (hexanes/EtOAc gradients) is critical for isolating enantiomerically pure products .
Q. How is the stereochemical integrity of the (2S,4S) configuration ensured during synthesis?
Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation or enzymatic resolution may be applied during pyrrolidine ring formation. The Boc-protecting group at the 1-position stabilizes the ring conformation, minimizing epimerization at the 2- and 4-positions . Monitoring via chiral HPLC or polarimetry is essential to verify enantiopurity at each synthetic step .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the positions of the methoxy, Boc, and acetic acid groups. Coupling constants (e.g., J values for pyrrolidine protons) help validate the (2S,4S) stereochemistry .
- X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration, as demonstrated for related compounds like 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR spectroscopic data and X-ray crystallography results?
Discrepancies often arise from dynamic conformational changes in solution (e.g., ring puckering in pyrrolidine) that are absent in the solid state. To address this:
Q. What methodological strategies are effective for incorporating this compound into PROTACs or bifunctional molecules?
The acetic acid moiety serves as a linker for conjugating target-binding domains (e.g., E3 ligase ligands) via amide or ester bonds. Key considerations include:
- Orthogonal Protection : Temporarily protecting the carboxylic acid group with tert-butyl esters to avoid side reactions during coupling steps .
- Stereochemical Compatibility : Ensuring the (2S,4S) configuration aligns with spatial requirements for ternary complex formation in PROTACs .
- Solubility Optimization : Introducing polar substituents (e.g., methoxy groups) to enhance aqueous solubility, as seen in related pyrrolidine derivatives .
Q. How do researchers address low yields in the decarboxylation-alkylation step during synthesis?
Low yields may result from competing side reactions (e.g., over-alkylation or racemization). Mitigation strategies include:
- Temperature Control : Conducting reactions at 0–25°C to suppress thermal degradation .
- Nucleophile Selection : Using sterically hindered siloxy nucleophiles (e.g., 1-phenyl-1-trimethylsiloxyethylene) to improve regioselectivity .
- Catalytic Additives : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. What are the implications of the methoxy group at the 4-position for biological activity?
The methoxy group influences lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target engagement. For example:
- In GABA analogs, methoxy-substituted pyrrolidines exhibit enhanced blood-brain barrier penetration .
- Steric effects from the methoxy group can modulate binding affinity to enzymes like prolyl oligopeptidase .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity results versus NMR integration data?
Discrepancies may arise from co-eluting impurities undetected by HPLC. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
